Magnesium carbonate, basic, pentahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

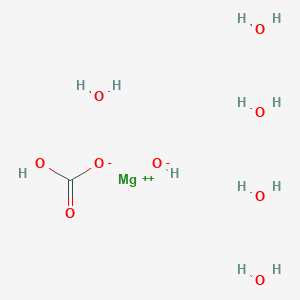

Magnesium carbonate, basic, pentahydrate is a useful research compound. Its molecular formula is CH12MgO9 and its molecular weight is 192.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : (MgCO3)4⋅Mg OH 2⋅5H2O

- Molecular Weight : 192.41 g/mol

- Appearance : White powder

- Density : Approximately 2.16 g/cm³

- Solubility : Insoluble in water; dissolves in acids with effervescence

Industrial Applications

-

Construction Materials

- Used in the production of refractory bricks due to its thermal stability and low thermal conductivity.

- Acts as a filler in various construction materials, enhancing properties such as fire resistance and durability.

- Fireproofing and Insulation

- Plastic Industry

Pharmaceutical and Medical Uses

-

Antacid Properties

- Utilized as an antacid to relieve symptoms of indigestion and heartburn due to its ability to neutralize stomach acid.

-

Laxative Agent

- Functions as a laxative when consumed in high concentrations, promoting bowel movements.

- Pharmaceutical Intermediate

Food Industry Applications

- Recognized as food additive E504, magnesium carbonate is used to prevent clumping in table salt and other powdered foods.

- Its non-toxic nature makes it suitable for incorporation into food products without adverse effects.

Case Study 1: Fire Safety Enhancement

A study on the incorporation of magnesium carbonate, basic, pentahydrate into polypropylene revealed that at concentrations near 60%, it achieved a Limiting Oxygen Index (LOI) of 28.2, indicating excellent flame retardancy properties . This application is particularly beneficial for manufacturers aiming to improve the safety profile of their products.

Case Study 2: Antacid Formulation

Research conducted on the efficacy of magnesium carbonate as an antacid demonstrated significant improvement in gastric pH levels within 30 minutes of administration. This positions the compound as a viable option for over-the-counter antacid formulations.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Construction Materials | Refractory bricks | Thermal stability |

| Fireproofing | Insulation materials | High temperature resistance |

| Plastics | Flame retardant | Improved fire safety |

| Pharmaceuticals | Antacid | Neutralizes stomach acid |

| Laxative | Promotes bowel movement | |

| Food Industry | Food additive E504 | Prevents clumping |

Analyse Chemischer Reaktionen

Thermal Decomposition

This compound undergoes sequential dehydration and decarbonation when heated. The process occurs in two primary stages:

| Temperature Range | Reaction Step | Products |

|---|---|---|

| 120–200°C | Loss of hydration water | 4MgCO₃·Mg(OH)₂·xH₂O → 4MgCO₃·Mg(OH)₂ + 5H₂O↑ |

| 350–700°C | Decomposition of MgCO₃ and Mg(OH)₂ | 4MgCO₃·Mg(OH)₂ → 5MgO + 4CO₂↑ + H₂O↑ |

Key findings:

-

Complete decomposition to MgO occurs at ~700°C, with intermediate phases forming at lower temperatures .

Acid Reactions

The compound reacts vigorously with mineral acids, producing salts, water, and carbon dioxide:

General Reaction:

4MgCO3⋅Mg(OH)2⋅5H2O+10HCl→5MgCl2+4CO2↑+12H2O

Specific Examples:

-

With sulfuric acid:

4MgCO3⋅Mg(OH)2⋅5H2O+5H2SO4→5MgSO4+4CO2↑+14H2O -

Reactivity is immediate in concentrated acids but slower in dilute solutions due to surface passivation .

High-Pressure Phase Transitions

Under compression, structural rearrangements occur without chemical decomposition:

| Pressure (GPa) | Phase | Structural Changes |

|---|---|---|

| 3.1 | HP1 | Mg coordination increases to 7; carbonate tilting observed |

| 11.6 | HP2 | Further densification with edge-sharing Mg–O polyhedra |

These transitions are reversible and confirmed via synchrotron XRD and Raman spectroscopy .

Aqueous Stability

-

Solubility: Practically insoluble in water (0.01 g/100 mL at 20°C) but imparts slight alkalinity (pH ~12) .

-

Hydrolysis: Forms Mg²⁺ and bicarbonate ions in acidic or CO₂-rich environments:

MgCO3+H2O+CO2→Mg(HCO3)2This reaction is critical in mineral carbonation processes .

Reactivity with Organic Compounds

Limited data suggest interaction with polar organics:

Eigenschaften

Molekularformel |

CH12MgO9 |

|---|---|

Molekulargewicht |

192.41 g/mol |

IUPAC-Name |

magnesium;hydrogen carbonate;hydroxide;pentahydrate |

InChI |

InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |

InChI-Schlüssel |

PWRJGELXVCNTCM-UHFFFAOYSA-L |

Kanonische SMILES |

C(=O)(O)[O-].O.O.O.O.O.[OH-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.